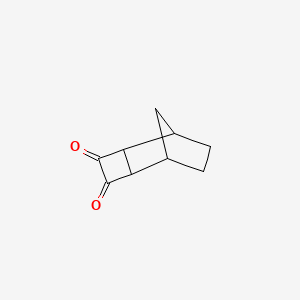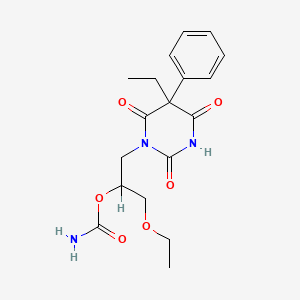
3,3'-Di(trimethylammoniummethyl)-1,2-(5,5'-diindolyl)ethane diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide is a quaternary ammonium salt derived from bisindole structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide typically involves the Mannich reaction. This reaction uses bisindoles as starting materials, which are then reacted with formaldehyde and trimethylamine to form the quaternary ammonium salt . The reaction conditions often include:
Solvent: Dry dimethylformamide (DMF)
Temperature: Room temperature (20°C)
Reagents: N,N-dimethyl-methyleneimmonium chloride, methyl iodide
The final product is obtained by adding freshly distilled methyl iodide dropwise to the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity through techniques like recrystallization, and employing industrial reactors for the Mannich reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide undergoes several types of chemical reactions, including:
Substitution Reactions: Common in quaternary ammonium salts.
Oxidation and Reduction: Though less common, these reactions can modify the indole rings.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like hydroxide ions.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate.
Reduction: Often involves reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted indole derivatives, while oxidation and reduction can lead to modified indole structures.
Applications De Recherche Scientifique
3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly its curare-like properties.
Mécanisme D'action
The mechanism by which 3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide exerts its effects involves its interaction with biological targets. The quaternary ammonium group allows it to interact with cell membranes and proteins, potentially disrupting normal cellular functions. This interaction can lead to various pharmacological effects, including muscle relaxation and antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,8-Di(trimethylammoniummethyl)-1H,6H-indolo[7,6-g]indole dimethylsulfate
- Bis(5-indolyl)methane derivatives
Uniqueness
3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide is unique due to its specific bisindole structure and the presence of quaternary ammonium groups.
Propriétés
Numéro CAS |
90094-63-6 |
|---|---|
Formule moléculaire |
C26H36I2N4 |
Poids moléculaire |
658.4 g/mol |
Nom IUPAC |
trimethyl-[[5-[2-[3-[(trimethylazaniumyl)methyl]-1H-indol-5-yl]ethyl]-1H-indol-3-yl]methyl]azanium;diiodide |
InChI |
InChI=1S/C26H36N4.2HI/c1-29(2,3)17-21-15-27-25-11-9-19(13-23(21)25)7-8-20-10-12-26-24(14-20)22(16-28-26)18-30(4,5)6;;/h9-16,27-28H,7-8,17-18H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
RPUVTNHKVGJZLG-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CC1=CNC2=C1C=C(C=C2)CCC3=CC4=C(C=C3)NC=C4C[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


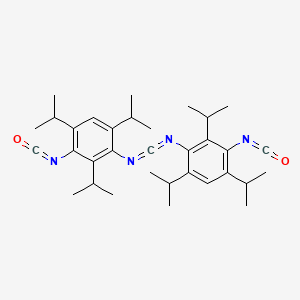
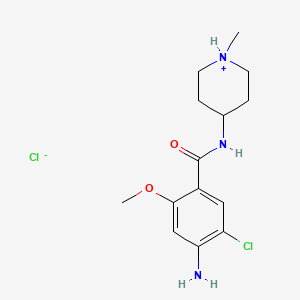
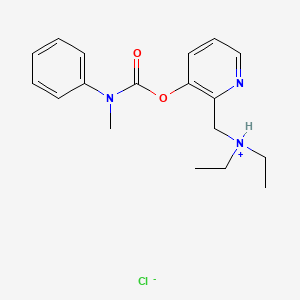
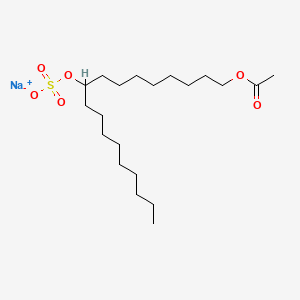
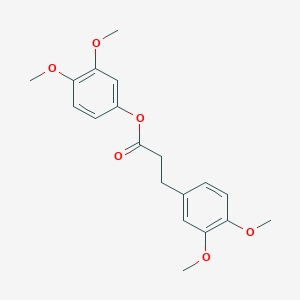
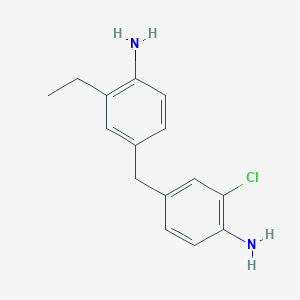
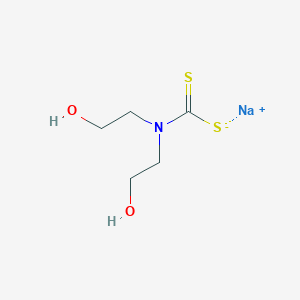
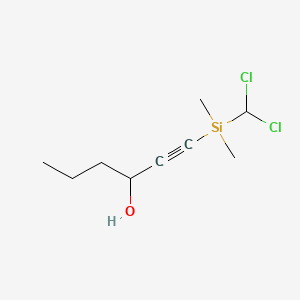
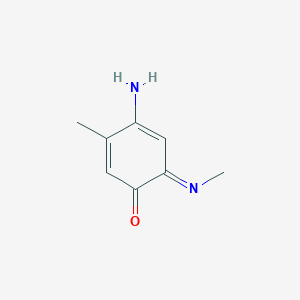
![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)

